2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-27-15-5-4-6-16(12-15)28-13-21(25)23-14-9-10-19-17(11-14)22(26)24-18-7-2-3-8-20(18)29-19/h2-12H,13H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVSELKPAKUIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a synthetic organic compound belonging to the dibenzoxazepine class. Its unique structure combines a dibenzo[b,f][1,4]oxazepine core with an acetamide and a methoxyphenoxy group, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 390.4 g/mol. Its structure is characterized by:
- Dibenzoxazepine Core : Provides stability and specific interactions with biological targets.
- Methoxyphenoxy Group : Enhances solubility and bioavailability.
The biological activity of this compound primarily involves inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, the compound promotes a more relaxed chromatin state, facilitating gene expression associated with cell cycle regulation and apoptosis.
Pharmacological Effects
The compound has been studied for various pharmacological effects:
-
Anticancer Activity :
- In vitro studies have shown that it induces apoptosis in cancer cell lines by modulating gene expression related to cell survival and proliferation.
- It has demonstrated efficacy against various cancer types, including breast and colon cancer.
-
Neuroprotective Effects :
- Research indicates potential neuroprotective properties through the modulation of neuroinflammatory pathways.
- It may help in conditions like Alzheimer's disease by reducing oxidative stress and promoting neuronal survival.
-
Anti-inflammatory Properties :
- The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- It has been suggested for use in treating inflammatory diseases such as arthritis.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study 1 : A study published in Cancer Research examined its effects on breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis rates when treated with varying concentrations of the compound over 48 hours .
- Study 2 : In a neuroprotection study published in Journal of Neurochemistry, the compound was shown to reduce neuronal death in models of oxidative stress, suggesting its potential for treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds in the dibenzoxazepine class exhibit significant anticancer properties. Specifically, 2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide has shown promise as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can induce apoptosis in cancer cells by altering gene expression.
Case Study: Apoptosis Induction
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to programmed cell death.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies have shown its efficacy in inhibiting the growth of bacteria and fungi.
Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .
Structure-Activity Relationship (SAR)
Recent research has focused on optimizing the structure of dibenzoxazepines to enhance their biological activity. Modifications at specific sites on the molecule have been shown to significantly improve anticancer efficacy and selectivity.
Example Study: SAR Insights
A publication explored various derivatives of dibenzo[b,f][1,4]oxazepines, revealing that specific substitutions at nitrogen and oxygen sites significantly enhance anticancer activity. This highlights the importance of structural modifications in developing more effective therapeutic agents.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Preparation Methods
Friedel-Crafts Cyclization
A widely adopted approach involves Lewis acid-mediated cyclization of substituted benzaldehyde precursors. For example:
- Starting material : 3-Chlorocarbonyl-4-benzylmercaptobenzaldehyde.
- Cyclization : Treatment with AlCl₃ in nitromethane at 15–20°C induces intramolecular Friedel-Crafts acylation, forming the dibenzooxazepin ring.
- Oxidation : Subsequent oxidation of the thioether group to sulfone using H₂O₂/HOAc yields the 11-keto functionality.
Reaction Conditions :
| Step | Reagent/Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | AlCl₃ | Nitromethane | 15–20°C | 45 min | 68% |
| 2 | H₂O₂/HOAc | Acetic acid | 50°C | 2 hr | 82% |
Synthesis of 2-(3-Methoxyphenoxy)Acetic Acid
The side chain is prepared via nucleophilic substitution, adapting methods from 2-(2-methoxyphenoxy)acetamide synthesis.
Alkylation of 3-Methoxyphenol
- Reaction : 3-Methoxyphenol reacts with chloroacetic acid in the presence of NaOH (2.5 equiv) in aqueous ethanol.
- Workup : Acidification with HCl precipitates 2-(3-methoxyphenoxy)acetic acid.
Optimization Notes :
- Excess NaOH ensures complete deprotonation of the phenol.
- Reaction time of 6 hr at reflux (78°C) maximizes yield (74–79%).
Amide Bond Formation
Coupling the dibenzooxazepin amine with 2-(3-methoxyphenoxy)acetic acid requires careful activation of the carboxylic acid.
Carbodiimide-Mediated Coupling
- Activation : 2-(3-Methoxyphenoxy)acetic acid is treated with EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 min.
- Coupling : Addition of dibenzooxazepin-2-amine (1.0 equiv) and stirring at RT for 12 hr yields the acetamide.
Critical Parameters :
- Anhydrous conditions prevent hydrolysis of the activated intermediate.
- Use of HOBt suppresses racemization.
Alternative Pathways and Novel Approaches
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate cyclization steps. For instance, cyclization of a benzaldehyde precursor using AlCl₃ under microwave conditions (100°C, 10 min) achieves 89% yield, reducing reaction time from hours to minutes.
Enzymatic Resolution
Racemic intermediates (e.g., 2-aminodibenzooxazepin) may undergo enzymatic resolution using lipases (e.g., CAL-B) in organic solvents to isolate enantiomerically pure amine for coupling.
Analytical Characterization
Rigorous characterization ensures structural fidelity:
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02 (d, J=8.4 Hz, 1H, ArH), 7.45–7.12 (m, 6H, ArH), 4.62 (s, 2H, OCH₂CO), 3.78 (s, 3H, OCH₃).
- HRMS : m/z calculated for C₂₄H₂₁N₂O₅ [M+H]⁺: 433.1398; found: 433.1401.
Purity Assessment
- HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).
Industrial-Scale Considerations
Scale-up challenges include:
- Solvent Recovery : DMF and nitromethane require distillation for reuse.
- Waste Management : Neutralization of AlCl₃ with NaHCO₃ generates significant Al(OH)₃ sludge.
Applications and Derivatives
While the primary application of this compound remains under investigation, structural analogs demonstrate:
Q & A
Q. What are the established synthetic protocols for preparing this compound, and how do reaction conditions influence intermediate stability?
Methodological Answer: Synthesis typically involves multi-step reactions, such as substitution under alkaline conditions (e.g., potassium carbonate in DMF), reduction (iron powder in acidic media), and condensation with condensing agents like chloroacetyl chloride . Critical factors include:
- Intermediate stability : Acidic or alkaline conditions must be optimized to prevent degradation of intermediates (e.g., nitrobenzene derivatives).
- Reaction monitoring : TLC is essential to track reaction progress and ensure intermediates are stable under reflux or ambient conditions .
- Purification : Recrystallization from solvents like pet-ether or DMF-water mixtures improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures confirm its structure?
Methodological Answer:
- IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for the acetamide moiety) .
- ¹H NMR : Signals at δ 3.8 ppm (methoxy group) and δ 9.8 ppm (amide NH) confirm substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate molecular weight .
- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C 53.1% calculated vs. 54.21% observed) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- First aid : Immediate washing with soap/water for skin contact and eye rinsing for 15+ minutes with water .
- Toxicity screening : Preclinical evaluation in models like Wistar rats to establish LD50 and acute toxicity thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay standardization : Use positive controls (e.g., reference inhibitors) to normalize inter-assay variability .
- Theoretical frameworks : Link discrepancies to differences in target binding kinetics or cellular uptake mechanisms (e.g., membrane permeability assays) .
- Data triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What methodologies optimize multi-step synthesis routes to improve yield and purity?
Methodological Answer:
- Process control : Implement flow chemistry to enhance reaction consistency and reduce side products .
- Catalyst screening : Test alternatives to iron powder (e.g., Pd/C for nitro group reduction) to improve efficiency .
- Scale-up strategies : Use membrane separation technologies for intermediate purification at industrial scales .
Q. How should structure-activity relationship (SAR) studies be designed to explore derivatives?
Methodological Answer:
- Scaffold modification : Introduce substituents (e.g., halogens or electron-withdrawing groups) at the methoxyphenoxy or dibenzoxazepin moieties .
- Computational modeling : Perform docking studies to predict binding modes with biological targets (e.g., kinases or GPCRs) .
- Biological testing : Prioritize derivatives with improved solubility (logP < 3) and metabolic stability in liver microsome assays .
Q. What statistical approaches address contradictory results in dose-response studies?
Methodological Answer:
- Non-linear regression : Fit data to sigmoidal curves (Hill equation) to calculate EC50/IC50 values and assess variability .
- ANOVA with post-hoc tests : Identify outliers in triplicate datasets and quantify significance thresholds (p < 0.05) .
- Meta-analysis : Pool data from multiple studies to identify trends obscured by experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
